2,4-Dihydroxy-6-methylnicotinonitrile
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Overview
Description
Synthesis Analysis
The synthesis of 2,4-Dihydroxy-6-methylnicotinonitrile and related compounds involves base-catalyzed ring transformations and multi-component reactions. Farhanullah et al. (2003) described an efficient synthesis through base-catalyzed ring transformation of 2H-pyran-2-ones with cyanamide and ammonium carbonate (Farhanullah, Agarwal, Goel, & Ram, 2003). Another notable method is the ultrasound-promoted synthesis in water, highlighting a green approach to obtaining this compound (Safari, Banitaba, & Khalili, 2012).
Molecular Structure Analysis
Integrated studies combining X-ray diffraction (XRD) and computational methodologies have shed light on the molecular structure of 2,4-Dihydroxy-6-methylnicotinonitrile derivatives. Bakheit and Alkahtani (2023) provided insights into the orthorhombic crystallization and molecular interactions, revealing key aspects like π–π stacking and H⋯X contacts that contribute to the molecule's stability (Bakheit & Alkahtani, 2023).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, including regioselective nucleophilic substitution and multi-component condensation reactions. Dyadyuchenko et al. (2021) discussed a regioselective reaction leading to a structurally confirmed product via X-ray diffraction analysis (Dyadyuchenko et al., 2021).
Physical Properties Analysis
Investigations into the physical properties, such as luminescence and liquid crystalline behavior, have been conducted. Ahipa et al. (2013) synthesized a luminescent liquid crystalline material related to 2,4-Dihydroxy-6-methylnicotinonitrile, revealing its phase behavior and blue light emission characteristics in various solvents (Ahipa, Kumar, & Adhikari, 2013).
Chemical Properties Analysis
The chemical properties of 2,4-Dihydroxy-6-methylnicotinonitrile derivatives have been explored through spectroscopic calculations, molecular docking studies, and evaluation of antibacterial activities. Eşme (2021) performed a comprehensive analysis, including Hirshfeld surface analysis and molecular docking, to study the anticancer potential of a related compound (Eşme, 2021). Additionally, Mahdi, Al-Smaism, and Ibrahim (2016) synthesized derivatives showing significant antibacterial activities (Mahdi, Al-Smaism, & Ibrahim, 2016).
Scientific Research Applications
Synthesis and Chemical Transformations
A notable study by Shramm and Konshin (1985) discusses the synthesis of substituted 1-aryl-1,4-dihydro-4-oxopyrido[2,3-d]-pyrimidines from 2-arylamino-6-methylnicotinonitriles. The process involves acylation followed by cyclization, leading to compounds with potential pharmacological activities. This research outlines a foundational approach to creating derivatives of 2,4-Dihydroxy-6-methylnicotinonitrile that could be further explored for various scientific applications (Shramm & Konshin, 1985; Shramm & Konshin, 1985).
Biological and Catalytic Activities
Dyadyuchenko et al. (2018) synthesized a series of 2,6-diazido-4-methylnicotinonitrile derivatives to explore their potential as novel plant growth regulators. This study highlights the application of 2,4-Dihydroxy-6-methylnicotinonitrile derivatives in agriculture, showcasing their ability to influence plant growth and development (Dyadyuchenko et al., 2018).
Material Science and Corrosion Inhibition
Ansari, Quraishi, and Singh (2015) investigated pyridine derivatives, including 2,4-Dihydroxy-6-methylnicotinonitrile, as corrosion inhibitors for steel in acidic environments. Their research demonstrates the compound's efficacy in preventing corrosion, offering insights into its application in protecting industrial materials (Ansari, Quraishi, & Singh, 2015).
Enzymatic Studies and Alkaloid Biosynthesis
Robinson (1965) conducted studies on the enzymatic oxidation of nicotinonitrile derivatives, including the synthesis of 2-, 4-, and 6-pyridones related to 1-methylnicotinonitrile. This research provides valuable information on the biosynthetic pathways of alkaloids, which are significant in pharmaceutical research (Robinson, 1965).
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-4-2-6(10)5(3-8)7(11)9-4/h2H,1H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPRWVSFHGPPNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001190600 |
Source
|
Record name | 1,2-Dihydro-4-hydroxy-6-methyl-2-oxo-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-6-methylnicotinonitrile | |
CAS RN |
67643-17-8 |
Source
|
Record name | 1,2-Dihydro-4-hydroxy-6-methyl-2-oxo-3-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67643-17-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-4-hydroxy-6-methyl-2-oxo-3-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001190600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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